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Introduction
Chemical crosslinking coupled with Sodium Dodecyl Sulfate-Polyacrylamide Gel

Electrophoresis (SDS-PAGE) is a powerful technique to investigate protein-protein interactions,

study protein complexes, and capture transient interactions.[1] Bis(Sulfosuccinimidyl) glutarate

(BS2G) is a water-soluble, homobifunctional, and amine-reactive crosslinker.[2][3][4] Its water-

solubility makes it suitable for reactions in aqueous environments under near-physiological

conditions.[3] BS2G is membrane-impermeable, making it ideal for crosslinking cell surface

proteins.[2][3] The crosslinker reacts with primary amines (e.g., lysine residues and N-termini)

on proteins to form stable amide bonds.[5] This application note provides a detailed protocol for

crosslinking proteins using BS2G and analyzing the products by SDS-PAGE.

Principle
The analysis of BS2G crosslinked proteins by SDS-PAGE allows for the visualization of protein

complexes. When proteins are crosslinked, their molecular weight increases, resulting in a shift

in their migration pattern on an SDS-PAGE gel compared to their non-crosslinked counterparts.

[1] The appearance of new, higher molecular weight bands indicates successful crosslinking

and provides evidence of protein-protein interactions. SDS-PAGE separates proteins based on

their molecular weight, and this technique can be used to assess the efficiency of the

crosslinking reaction and to initially characterize the crosslinked species.[6][7]
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Materials and Reagents
BS2G (Bis[Sulfosuccinimidyl] glutarate)

Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or

Bicarbonate/Carbonate buffer)

Quenching buffer (e.g., Tris or Glycine solution)

SDS-PAGE running apparatus and power supply

Acrylamide/Bis-acrylamide solution

SDS (Sodium Dodecyl Sulfate)

TEMED (N,N,N',N'-tetramethylethylenediamine)

APS (Ammonium Persulfate)

2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and

bromophenol blue)

Coomassie Brilliant Blue or Silver Staining reagents

Molecular weight markers

Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for BS2G

crosslinking experiments. It is important to note that optimal conditions may vary depending on

the specific proteins and experimental goals and should be empirically determined.

Table 1: Recommended BS2G Reaction Conditions
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Parameter Recommended Range Notes

BS2G Final Concentration 0.25 - 5 mM

Start with a 20- to 50-fold

molar excess of BS2G to

protein for dilute samples (<5

mg/mL) and a 10-fold molar

excess for more concentrated

samples (>5 mg/mL).[8]

Reaction Buffer pH 7.2 - 8.5

Amine-reactive NHS esters are

most effective at a slightly

alkaline pH.[5] Do not use

amine-containing buffers like

Tris.

Incubation Temperature Room Temperature or 4°C
Reactions can be performed at

room temperature or on ice.[8]

Incubation Time 30 minutes - 2 hours

Shorter times at room

temperature and longer times

on ice.[8]

Quenching Reagent Tris or Glycine
Use a final concentration of

20-50 mM.[8]

Quenching Time 15 minutes

Table 2: SDS-PAGE Gel Recommendations for Analyzing Crosslinked Products
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Acrylamide Concentration
Linear Range of
Separation (kDa)

Application

5.0% 57 - 212

For separating very high

molecular weight crosslinked

complexes.

7.5% 36 - 94
A good starting point for many

protein interaction studies.

10.0% 16 - 68

Suitable for analyzing smaller

protein complexes or when

expecting smaller shifts.

15.0% 12 - 43
For analyzing small proteins

and their crosslinked dimers.

4-20% Gradient Gel 10 - 200+

Provides good resolution over

a wide range of molecular

weights.

Data adapted from QIAGEN SDS-PAGE guide.[9]

Experimental Protocols
I. BS2G Crosslinking of Proteins

Sample Preparation:

Ensure your protein of interest is in an amine-free buffer such as PBS (pH 7.2-7.4).[10]

Buffers containing primary amines, like Tris, will compete with the crosslinking reaction

and should be avoided.[5]

The protein concentration should be optimized for your specific experiment.

BS2G Solution Preparation:

Immediately before use, prepare a stock solution of BS2G in an amine-free buffer (e.g., 25

mM Sodium Phosphate, pH 7.4).[10] For example, dissolve 10 mg of BS2G in 350 µL of

buffer to get a 50 mM solution.[10]
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BS2G is moisture-sensitive; ensure the vial is at room temperature before opening to

prevent condensation.[8]

Crosslinking Reaction:

Add the freshly prepared BS2G solution to your protein sample to achieve the desired final

concentration (e.g., 0.5 to 5 mM).[10] A common starting point is a 20-fold molar excess of

crosslinker to protein.[10]

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

[8][10]

Quenching the Reaction:

To stop the crosslinking reaction, add a quenching buffer containing a primary amine. A

final concentration of 20-60 mM Tris or glycine is effective.[8][10]

Incubate for 15 minutes at room temperature to ensure all unreacted BS2G is quenched.

[8][10]

II. SDS-PAGE Analysis
Sample Preparation for SDS-PAGE:

To an aliquot of the quenched crosslinking reaction, add an equal volume of 2X Laemmli

sample buffer.[11][12]

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11][13]

Centrifuge the samples briefly to pellet any precipitate before loading onto the gel.[12]

Gel Electrophoresis:

Assemble the SDS-PAGE gel apparatus with a polyacrylamide gel of an appropriate

percentage to resolve your protein of interest and its crosslinked products.

Load the prepared samples, including a non-crosslinked control and a molecular weight

marker, into the wells of the gel.
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Run the gel at a constant voltage until the dye front reaches the bottom. Typical conditions

for a mini-gel are 80-100 V through the stacking gel and 120-150 V through the separating

gel.[13]

Visualization:

After electrophoresis, carefully remove the gel from the cassette.

Stain the gel with Coomassie Brilliant Blue or a more sensitive method like silver staining

to visualize the protein bands.[9]

Crosslinked protein complexes will appear as bands with higher molecular weights

compared to the non-crosslinked control.

Visualizations
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Caption: Experimental workflow for BS2G crosslinking and SDS-PAGE analysis.
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Caption: Chemical reaction of BS2G with primary amines on two proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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